molecular formula C11H14ClN3O B6250727 1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1185095-48-0

1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No. B6250727
CAS RN: 1185095-48-0
M. Wt: 239.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1185095-48-0 . Its IUPAC name is 1-(3-methoxybenzyl)-1H-pyrazol-4-amine hydrochloride . The molecular weight of this compound is 239.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O.ClH/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14;/h2-6,8H,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.7 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives, including "1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride," serve as key scaffolds in synthesizing various heterocyclic compounds. Research has shown that pyrazoles can be extensively used as synthons for developing heterocyclic compounds due to their unique reactivity. For instance, studies on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones illustrate the potential of pyrazoles in synthesizing a wide array of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing their versatility in heterocyclic chemistry (Gomaa & Ali, 2020).

Biological and Pharmacological Applications

Pyrazoles, by virtue of their structural diversity and functional group modifications, have been identified to possess a wide spectrum of biological activities. Methyl substituted pyrazoles, in particular, have been highlighted for their potent medicinal properties, showing a broad range of biological activities. A comprehensive review of synthetic approaches for methyl substituted pyrazoles, including "1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride," underscores their significance in medicinal chemistry, with various derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and analgesic activities. These findings emphasize the role of pyrazoles in the development of new therapeutic agents (Sharma et al., 2021).

Anticancer Research

The anticancer potential of pyrazoline derivatives is a prominent area of research, with numerous studies focusing on the synthesis of pyrazoline-based compounds for cancer therapy. For example, extensive research into the tumor specificity and keratinocyte toxicity of various compounds synthesized in the laboratory revealed that certain pyrazoline derivatives exhibit high tumor specificity with minimal keratinocyte toxicity, underscoring their potential as novel anticancer agents with reduced side effects (Sugita et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride involves the reaction of 3-methoxybenzylamine with ethyl acetoacetate to form 1-(3-methoxyphenyl)ethylidene-2,4-pentanedione, which is then reacted with hydrazine hydrate to form 1-(3-methoxyphenyl)ethylidenehydrazine. This compound is then reacted with 1-chloro-1H-pyrazole to form the final product, 1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride.", "Starting Materials": [ "3-methoxybenzylamine", "ethyl acetoacetate", "hydrazine hydrate", "1-chloro-1H-pyrazole", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-methoxybenzylamine (1.0 equiv) in ethanol and add ethyl acetoacetate (1.2 equiv) and a catalytic amount of piperidine. Heat the mixture under reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2-3. Extract the product with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-(3-methoxyphenyl)ethylidene-2,4-pentanedione.", "Step 3: Dissolve 1-(3-methoxyphenyl)ethylidene-2,4-pentanedione (1.0 equiv) in ethanol and add hydrazine hydrate (1.2 equiv). Heat the mixture under reflux for 4-6 hours.", "Step 4: Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2-3. Extract the product with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-(3-methoxyphenyl)ethylidenehydrazine.", "Step 5: Dissolve 1-(3-methoxyphenyl)ethylidenehydrazine (1.0 equiv) in ethanol and add 1-chloro-1H-pyrazole (1.2 equiv). Heat the mixture under reflux for 4-6 hours.", "Step 6: Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2-3. Extract the product with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride." ] }

CAS RN

1185095-48-0

Product Name

1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride

Molecular Formula

C11H14ClN3O

Molecular Weight

239.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.